molecular formula C19H18F6N4O3 B610447 Retagliptina CAS No. 1174122-54-3

Retagliptina

Número de catálogo: B610447
Número CAS: 1174122-54-3
Peso molecular: 464.4 g/mol
Clave InChI: WIIAMRXFUJLYEF-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La retagliptina es un inhibidor de la dipeptidil peptidasa-4 (DPP-4) que se ha estudiado para el tratamiento de la diabetes mellitus tipo 2 . Funciona inhibiendo la enzima DPP-4, que es responsable de la degradación de las hormonas incretinas, como el péptido similar al glucagón-1 (GLP-1) y el polipéptido insulinotrópico dependiente de la glucosa (GIP). Al inhibir la DPP-4, la this compound aumenta los niveles de estas hormonas, lo que lleva a una mejoría en el control glucémico .

Análisis Bioquímico

Biochemical Properties

Retagliptin plays a significant role in biochemical reactions by inhibiting DPP-4, an enzyme that hydrolyzes the incretin hormone . This inhibition leads to an increase in the plasma concentration of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin-like polypeptide (GIP) . These interactions contribute to the regulation of blood glucose levels .

Cellular Effects

Retagliptin has been found to have effects on various types of cells and cellular processes . It influences cell function by increasing the release of insulin in a glucose-dependent manner and decreasing glucagon, thereby reducing blood glucose . In melanocytes, retagliptin has been shown to induce melanophagy, a process that leads to the clearance of melanosome, a membrane-bound organelle central to the storage and transport of melanin .

Molecular Mechanism

The molecular mechanism of Retagliptin involves its binding to DPP-4, inhibiting the enzyme’s ability to hydrolyze the incretin hormone . This results in an increased plasma concentration of active GLP-1 and GIP, which in turn increases the release of insulin in a glucose-dependent manner and decreases glucagon .

Temporal Effects in Laboratory Settings

It is known that Retagliptin has a stable therapeutic effect, providing stable blood sugar management for diabetic patients .

Metabolic Pathways

Retagliptin is involved in the incretin hormone metabolic pathway . By inhibiting DPP-4, Retagliptin prevents the hydrolysis of the incretin hormone, leading to an increase in the plasma concentration of active GLP-1 and GIP .

Propiedades

IUPAC Name

methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N4O3/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20/h5,7,10H,2-4,6,8,26H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIAMRXFUJLYEF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174122-54-3
Record name Retagliptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174122543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RETAGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C4R3P9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.